1,3-Dioxa-8-azaspiro[4.5]decan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dioxa-8-azaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-6-10-5-7(11-6)1-3-8-4-2-7/h8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUMZEBRKKPBIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601085 | |
| Record name | 1,3-Dioxa-8-azaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227465-63-5 | |
| Record name | 1,3-Dioxa-8-azaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Characterization
Although specific literature detailing the synthesis and characterization of 1,3-Dioxa-8-azaspiro[4.5]decan-2-one is scarce, a plausible synthetic route can be proposed based on established chemical transformations.
A likely precursor for the synthesis is N-Boc-4-hydroxypiperidine . The Boc (tert-butoxycarbonyl) group serves as a protecting group for the piperidine (B6355638) nitrogen, preventing its interference in subsequent reactions. This starting material is commercially available and its synthesis from 4-piperidone (B1582916) hydrochloride hydrate (B1144303) is well-documented.
The key step in the proposed synthesis would be the formation of the cyclic carbonate ring. This could be achieved by reacting N-Boc-4-hydroxypiperidine with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or carbonyldiimidazole, in the presence of a base. sigmaaldrich.com This reaction would lead to the formation of a chloroformate intermediate, which would then undergo intramolecular cyclization to yield the desired spirocyclic carbonate. Subsequent deprotection of the Boc group would yield this compound.
Table 1: Proposed Precursors and Reagents for the Synthesis of this compound
| Compound Name | Role in Synthesis |
| 4-Piperidone hydrochloride hydrate | Starting material for N-Boc-4-hydroxypiperidine |
| N-Boc-4-hydroxypiperidine | Key precursor containing the piperidine ring |
| Triphosgene or Carbonyldiimidazole | Phosgene equivalent for carbonate formation |
| Base (e.g., Triethylamine) | To facilitate the reaction |
Characterization of the final product would rely on standard spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the structure. The proton NMR would show characteristic signals for the piperidine and dioxolanone protons, while the carbon NMR would confirm the presence of the carbonyl carbon of the carbonate and the spiro-carbon.
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1800-1830 cm-1 would be indicative of the C=O stretch of the five-membered cyclic carbonate.
Mass Spectrometry (MS): This would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.
Chemical Transformations and Derivatization Studies of the 1,3 Dioxa 8 Azaspiro 4.5 Decan 2 One Scaffold
Nitrogen Atom Reactivity: Amine Functionalization
The nitrogen atom at the 8-position is a secondary amine, making it a key handle for derivatization. Its nucleophilic character allows for a variety of functionalization strategies, primarily through reactions that form new nitrogen-carbon or nitrogen-acyl bonds.
The lone pair of electrons on the nitrogen atom enables it to act as a nucleophile, readily attacking electrophilic carbon centers. This reactivity is fundamental to the synthesis of N-substituted derivatives. In analogous systems, such as 7,7,9,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol, the piperidine (B6355638) nitrogen is known to participate in nucleophilic substitution reactions. For instance, the reaction with alkyl halides in the presence of a non-nucleophilic base to neutralize the generated acid is a common strategy.
Building upon its nucleophilic nature, the nitrogen atom can be readily acylated and alkylated to produce a diverse range of derivatives.
Alkylation: N-alkylation is a primary method for introducing alkyl groups onto the piperidine ring. This is typically achieved by treating the spirocycle with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The base is crucial for scavenging the hydrogen halide byproduct. Such reactions are well-documented for similar piperidine-containing spirocycles.
Acylation: N-acylation introduces an acyl group (R-C=O) and is another high-yield functionalization method. The reaction of the spirocycle's secondary amine with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine or pyridine, leads to the formation of a stable amide bond. For a related tetramethyl-substituted spiro compound, treatment with acetyl chloride effectively forms the corresponding acetamide. This transformation converts the basic amine into a neutral amide, significantly altering the electronic and physical properties of the molecule.
Table 1: Representative N-Functionalization Reactions This table illustrates common reactions based on the known reactivity of analogous spirocyclic amines.
| Reaction Type | Substrate | Reagent | Base/Conditions | Product |
|---|---|---|---|---|
| Alkylation | 1,3-Dioxa-8-azaspiro[4.5]decan-2-one | Methyl Iodide (CH₃I) | K₂CO₃, Acetonitrile | 8-Methyl-1,3-dioxa-8-azaspiro[4.5]decan-2-one |
| Acylation | This compound | Acetyl Chloride (CH₃COCl) | Et₃N, Dichloromethane | 8-Acetyl-1,3-dioxa-8-azaspiro[4.5]decan-2-one |
| Reductive Amination | This compound | Acetone, Sodium triacetoxyborohydride | Dichloroethane | 8-Isopropyl-1,3-dioxa-8-azaspiro[4.5]decan-2-one |
Carbonyl Group Chemistry: Reactions at the 2-one Position
The carbonyl group at the 2-position is part of a cyclic carbonate structure, which is essentially a cyclic ester. This functional group has a distinct reactivity profile, particularly towards nucleophilic attack and reduction.
The reduction of the carbonate carbonyl group is a potential pathway for significant structural modification. While specific studies on the reduction of this compound are not widely reported, the reactivity can be predicted from the known behavior of cyclic carbonates and esters. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing esters to alcohols. In the case of a cyclic carbonate, this reduction typically proceeds with the cleavage of the ring. The expected product from the LiAlH₄ reduction would be a diol, resulting from the opening of the carbonate ring. This transformation would yield N-(1-(hydroxymethyl)cyclohexyl-4-yl)methanediol, effectively destroying the spirocyclic carbonate system to produce a highly functionalized piperidine derivative. The use of milder reducing agents like sodium borohydride (B1222165) (NaBH₄) is generally insufficient to reduce esters and would likely leave the carbonate ring intact, allowing for selective modification of other functional groups if present.
Oxidation and Reduction Pathways of the Spirocyclic System
Research on analogous scaffolds provides insight into the system's stability. For example, the related 1,4-dioxa-8-azaspiro[4.5]decane moiety has been shown to enhance metabolic stability in drug candidates because the rigid spiro structure is resistant to oxidation by cytochrome P450 enzymes. This suggests that the core spiro[piperidine-cyclohexane] framework of this compound is likely robust against certain biological and chemical oxidants.
Oxidation targeting the tertiary nitrogen after alkylation could potentially form an N-oxide, depending on the oxidant used (e.g., m-CPBA). However, strong oxidation conditions could lead to ring cleavage. Information regarding the reduction of the entire spirocyclic system, beyond the functional groups already discussed, is not extensively documented. The piperidine ring is generally stable to catalytic hydrogenation unless under harsh conditions, which would likely also affect the carbonate ring.
Advanced Spectroscopic and Structural Elucidation of 1,3 Dioxa 8 Azaspiro 4.5 Decan 2 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For a molecule like 1,3-Dioxa-8-azaspiro[4.5]decan-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for understanding its conformational dynamics.
1D and 2D NMR Techniques (e.g., COSY, NOESY)
¹H NMR: A standard ¹H NMR spectrum would provide initial information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal multiplicity (indicating neighboring protons), and integration (indicating the number of protons per signal). For the this compound structure, one would expect to see distinct signals for the protons on the piperidine (B6355638) ring and the methylene group of the dioxanone ring. The protons adjacent to the nitrogen and oxygen atoms would appear at characteristic downfield shifts.
¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon atoms. Key signals would include the spiro-carbon atom, the carbonyl carbon (C2) of the dioxanone ring at a significant downfield shift (typically >150 ppm), and the carbons adjacent to the heteroatoms.
COSY (Correlation Spectroscopy): This 2D technique identifies proton-proton (¹H-¹H) couplings within the molecule. Cross-peaks in a COSY spectrum would definitively map the connectivity of protons on the piperidine ring, confirming the arrangement of the -CH₂- groups.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak would link a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is crucial for identifying connectivity across quaternary carbons (like the spiro-carbon) and heteroatoms, piecing together the entire molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the spatial proximity of protons, providing insight into the molecule's three-dimensional structure and preferred conformation. For instance, NOESY could show through-space interactions between protons on the piperidine ring and the dioxanone ring, helping to define the stereochemistry and ring conformation. The analysis of a related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, has demonstrated the utility of NOESY in matching experimental structures to calculated energy minima conformations. mdpi.com
Mass Spectrometry for Molecular Analysis and Fragmentation Patterns
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion.
The fragmentation pattern in an electron ionization (EI) or tandem mass spectrometry (MS/MS) experiment would be expected to show characteristic losses. Likely fragmentation pathways could include:
Loss of CO₂: The cyclic carbonate structure of the dioxanone ring would be prone to fragmentation with the neutral loss of a carbon dioxide molecule.
Piperidine Ring Opening: Cleavage of the bonds within the piperidine ring would lead to several characteristic fragment ions.
Retro-Diels-Alder type reactions: Spirocyclic systems can sometimes undergo characteristic ring-opening fragmentations.
Analysis of related azaspiro[4.5]decane structures shows that fragmentation often involves the cleavage of the bonds adjacent to the spiro center and within the heterocyclic ring.
X-ray Crystallography in Defining Solid-State Structures
Single-crystal X-ray crystallography provides the most definitive evidence of molecular structure, offering precise measurements of bond lengths, bond angles, and the absolute configuration in the solid state.
To perform this analysis, a suitable single crystal of this compound or a derivative would need to be grown. The resulting crystal would be subjected to X-ray diffraction, and the diffraction pattern would be used to construct a three-dimensional model of the electron density, from which the atomic positions can be determined.
This technique would unambiguously confirm the spirocyclic nature of the molecule, the connectivity of the atoms, and the conformation of the six-membered piperidine and five-membered dioxanone rings in the crystal lattice. Studies on related dioxaspiro[4.5]decane-dione derivatives have successfully used this method to determine their solid-state structures, revealing details about intermolecular interactions like hydrogen bonds and π-π stacking that dictate the crystal packing. mdpi.com
Infrared (IR) and UV-Visible Spectroscopy in Functional Group Characterization
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands:
A strong, sharp absorption band for the carbonyl (C=O) group in the cyclic carbonate (dioxanone) ring, typically appearing in the range of 1750-1820 cm⁻¹.
Absorption bands corresponding to C-O stretching vibrations from the carbonate ester group.
An absorption band for the N-H stretch of the secondary amine in the piperidine ring, usually appearing as a moderate peak around 3300-3500 cm⁻¹.
Multiple bands in the 2800-3000 cm⁻¹ region corresponding to C-H stretching vibrations of the methylene groups. In studies of similar diazaspiro[4.5]decane derivatives, IR spectroscopy has been effectively used to confirm the presence of key functional groups like C=O and N-H. mdpi.com
UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about electronic transitions within a molecule. Saturated heterocyclic compounds like this compound, which lack extensive chromophores (conjugated π-systems), are not expected to show significant absorption in the visible or near-UV range (200-800 nm). The carbonyl group has a weak n→π* transition, which might result in a very weak absorption band in the UV region, but this is often not prominent. This technique would be more informative for derivatives that incorporate aromatic or other chromophoric substituents.
Computational Chemistry and Theoretical Investigations of 1,3 Dioxa 8 Azaspiro 4.5 Decan 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. For 1,3-Dioxa-8-azaspiro[4.5]decan-2-one, these calculations would typically involve determining the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
While specific data for the parent compound is scarce, studies on related nitroxide radical derivatives, such as 7,7,9,9-tetramethyl-1,3-dioxa-8-azaspiro[4.5]decan-2-one-8-oxyl, have utilized quantum chemical methods to understand their electrochemical properties. uq.edu.au These studies often employ Density Functional Theory (DFT) to correlate electronic structure with observable characteristics like redox potentials. uq.edu.au
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine (B6355638) ring, indicating its propensity to act as a nucleophile or electron donor. The LUMO, conversely, would likely be centered on the carbonyl group of the dioxolanone ring, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity.
The MEP would further illustrate the charge distribution, with negative potential (red) around the oxygen atoms of the carbonyl and ether linkages, and a positive potential (blue) near the amine proton. This provides a roadmap for intermolecular interactions and the initial steps of chemical reactions.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape of this compound is not static, and its various accessible conformations play a crucial role in its biological activity and physical properties. Conformational analysis aims to identify the most stable arrangements of the atoms in space. The piperidine ring can adopt chair, boat, and twist-boat conformations, with the chair form generally being the most stable.
The orientation of the dioxolanone ring relative to the piperidine ring is a key conformational question. The anomeric effect, a stereoelectronic phenomenon, may influence the geometry around the spiro center. Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape by simulating the movement of atoms over time. uq.edu.au These simulations can reveal the flexibility of the molecule and the timescales of conformational changes, which is particularly important for understanding how the molecule might interact with a biological target. uq.edu.au
In Silico Modeling for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. In the absence of extensive experimental data for this compound, in silico modeling provides a powerful tool for predictive SAR. By systematically modifying the parent structure—for example, by adding substituents to the piperidine nitrogen or the piperidine ring—and calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), a quantitative structure-activity relationship (QSAR) model can be developed.
These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding synthetic efforts towards more potent and selective compounds. The insights gained from such studies on related azaspiro[4.5]decane derivatives in the context of their interaction with biological targets like the sigma-1 receptor highlight the utility of this approach.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, molecular docking could be employed to screen for potential biological targets. The spirocyclic scaffold provides a rigid framework that can present functional groups in specific orientations for interaction with a protein's binding site. The nitrogen of the piperidine ring can act as a hydrogen bond acceptor or, in its protonated form, a hydrogen bond donor. The carbonyl oxygen of the dioxolanone ring is also a potential hydrogen bond acceptor. By docking the molecule into the crystal structures of various enzymes and receptors, it is possible to generate hypotheses about its potential biological roles.
Density Functional Theory (DFT) Applications in Spirocyclic Systems
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the electronic structure and properties of molecules. In the context of spirocyclic systems like this compound, DFT is invaluable for several reasons.
As mentioned, it is used to calculate electronic properties and reactivity indices. uq.edu.au Furthermore, DFT is crucial for accurately predicting the geometries of different conformers and the energy barriers between them. This is essential for understanding the conformational preferences of the molecule. Theoretical vibrational spectra (infrared and Raman) can also be calculated using DFT and compared with experimental spectra to confirm the structure of the synthesized compound. Studies on related nitroxide radical polymers have successfully used DFT to correlate theoretical calculations with experimental results from cyclic voltammetry. uq.edu.au
Analysis of Solvent-Solute and Non-Covalent Interactions
The behavior of this compound in a biological environment or a reaction medium is heavily influenced by its interactions with the surrounding solvent molecules. Computational methods can explicitly model these interactions, providing insights into solubility and the effect of the solvent on conformational equilibria and reaction pathways.
Applications As Scaffolds and Building Blocks in Complex Molecule Synthesis
Design and Synthesis of Spirocyclic Compound Libraries for Academic Research Screening
The generation of compound libraries for high-throughput screening is a critical engine for academic research and drug discovery. The 1,4-Dioxa-8-azaspiro[4.5]decane scaffold is frequently employed in this context due to its commercial availability and the reactivity of its secondary amine. sigmaaldrich.comsigmaaldrich.comchemicalbook.comnih.gov Researchers can readily diversify this core structure to create large collections of spirocyclic compounds.
A common strategy involves the N-alkylation or N-acylation of the piperidine (B6355638) nitrogen, introducing a wide array of substituents. For instance, reacting 1,4-Dioxa-8-azaspiro[4.5]decane with various alkyl halides or acyl chlorides is a straightforward method to generate a library of derivatives. uni.lu Another powerful approach is reductive amination, where the spirocycle's nitrogen is reacted with a diverse set of aldehydes or ketones.
These synthetic strategies allow for the systematic exploration of the chemical space around the spirocyclic core, leading to libraries of compounds with varied physicochemical properties. These libraries are then screened against biological targets to identify "hit" compounds with potential therapeutic activity. A study focused on identifying novel agonists for the δ opioid receptor successfully screened a G-protein coupled receptor (GPCR)-focused library that included derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione, a related spirocyclic structure. nih.govnih.govresearchgate.net This highlights the power of using spirocyclic scaffolds to uncover new classes of biologically active molecules.
Integration into Diverse Heterocyclic Systems
The 1,4-Dioxa-8-azaspiro[4.5]decane scaffold serves as a versatile precursor for the synthesis of more complex, fused, and spiro-fused heterocyclic systems. The protected ketone (the dioxolane group) and the secondary amine are orthogonal functional groups that can be manipulated selectively.
The ketal protecting group can be removed under acidic conditions to reveal a piperidone ketone. This ketone can then participate in a variety of classical condensation and cyclization reactions to build new rings. For example, it can be a key component in the synthesis of spiro-oxindoles, a privileged scaffold in medicinal chemistry, through reactions with isatin (B1672199) derivatives.
Furthermore, the nitrogen atom can be incorporated into larger heterocyclic frameworks. One documented application is its use in the synthesis of 1,4-dioxa-8-azaspiro chemicalbook.comwhiterose.ac.ukdeca spirocyclotriphosphazenes. sigmaaldrich.comsigmaaldrich.com This demonstrates the integration of the spirocycle into an inorganic heterocyclic system, showcasing its broad utility in constructing novel molecular frameworks beyond traditional organic structures.
Role in the Generation of Novel Chemotypes for Chemical Biology Research
A key goal in chemical biology is the development of novel molecular probes and drug candidates that operate through new mechanisms of action. This often requires the creation of entirely new chemotypes—distinct molecular frameworks not previously associated with a particular biological activity. Spirocycles are ideal for this purpose because their rigid, three-dimensional structures are fundamentally different from the flatter aromatic compounds that constitute many existing drugs.
Research has shown that introducing spirocyclic motifs can lead to compounds with improved selectivity and novel pharmacological profiles. For example, scientists identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a completely new chemotype of agonists for the δ opioid receptor. nih.govnih.govresearchgate.net These new compounds showed promise for having different pharmacological properties compared to previously failed drug candidates, underscoring the value of exploring novel spirocyclic scaffolds.
Similarly, derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as high-affinity ligands for the σ1 receptor, which is a target for tumor imaging and potential cancer therapies. nih.gov The spirocyclic core was essential for achieving the desired binding affinity and selectivity, leading to the development of a potent radioligand for PET imaging. nih.gov
Exploration of Chemical Space with High sp3 Carbon Content Scaffolds
In recent years, there has been a significant push in medicinal chemistry to move away from "flat" molecules rich in sp2-hybridized carbons (common in aromatic rings) and towards more three-dimensional structures with a higher fraction of sp3-hybridized carbons. Molecules with high sp3 content often exhibit improved solubility, metabolic stability, and novelty, which can lead to better clinical success rates.
Spirocyclic scaffolds, by their very nature, are rich in sp3 carbons and are at the forefront of this trend. whiterose.ac.ukresearchgate.net The 1,4-Dioxa-8-azaspiro[4.5]decane scaffold is a prime example of an sp3-rich building block. Its use allows chemists to build libraries of compounds that occupy a different, more three-dimensional region of chemical space than traditional compound collections.
A "top-down" approach to library synthesis using complex spirotricyclic ureas has been demonstrated, where a single complex scaffold is remodeled through various chemical reactions to produce a diverse set of sp3-rich compounds. whiterose.ac.ukresearchgate.net Subsequent biological screening showed that these structurally distinct scaffolds produced unique phenotypic effects, confirming that the exploration of sp3-rich chemical space can unlock novel biology. whiterose.ac.ukresearchgate.net The use of building blocks like 1,4-Dioxa-8-azaspiro[4.5]decane is central to these efforts to create the next generation of complex and effective therapeutic agents.
Mechanism Oriented Biological and Biochemical Research on 1,3 Dioxa 8 Azaspiro 4.5 Decan 2 One Derivatives
Investigation of Molecular Target Interactions and Ligand Binding
The rigid, three-dimensional structure of 1,3-Dioxa-8-azaspiro[4.5]decan-2-one derivatives makes them compelling candidates for selective ligand development. Research has focused on understanding their binding mechanisms at various receptors and their modulatory effects on key enzymes.
Receptor Binding Studies
σ1 Receptors: Derivatives of the closely related 1,4-Dioxa-8-azaspiro[4.5]decane scaffold have demonstrated high affinity for sigma-1 (σ1) receptors. One such derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, exhibited a high binding affinity with a Ki value of 5.4 ± 0.4 nM for σ1 receptors. nih.gov This compound also showed significant selectivity over σ2 receptors (30-fold) and the vesicular acetylcholine transporter (1404-fold). nih.gov The spirocyclic core is believed to play a crucial role in orienting the substituent groups to fit optimally within the receptor's binding pocket, contributing to the high affinity observed.
δ Opioid Receptors: While direct studies on this compound derivatives are limited, research on analogous 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has provided valuable insights into the potential for this class of compounds to target δ opioid receptors (DORs). Several derivatives of this triaza-spiro scaffold were identified as novel, selective DOR agonists with submicromolar binding affinities. nih.gov These compounds were characterized using competitive radioligand binding assays, cAMP functional assays, and β-arrestin recruitment assays. nih.gov The findings suggest that the spirocyclic framework can serve as a scaffold for developing G-protein biased agonists, which may offer therapeutic advantages.
| Compound Derivative | Target Receptor | Binding Affinity (Ki) | Functional Activity |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | σ1 Receptor | 5.4 ± 0.4 nM | Not specified |
| 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative 1 | δ Opioid Receptor | Submicromolar | Agonist |
| 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative 2 | δ Opioid Receptor | Submicromolar | Agonist |
| 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative 3 | δ Opioid Receptor | Submicromolar | Agonist |
NPY Y5 Receptors: Currently, there is a lack of specific published research detailing the interaction of this compound derivatives with Neuropeptide Y Y5 (NPY Y5) receptors. However, the broader class of azaspiro[4.5]decane derivatives has been explored for their potential as NPY Y5 receptor antagonists, suggesting that this scaffold could be a starting point for the design of such ligands. nih.gov
Enzyme Modulation and Inhibition Mechanisms
Aldehyde Dehydrogenase 1A1 (ALDH1A1) and Matrix Metalloproteinases (MMPs): To date, specific studies investigating the inhibitory mechanisms of this compound derivatives on Aldehyde Dehydrogenase 1A1 (ALDH1A1) or Matrix Metalloproteinases (MMPs) have not been reported in the scientific literature. The development of inhibitors for these enzymes often involves scaffolds that can interact with the catalytic active site, which for MMPs typically involves a zinc ion. nih.gov Future research could explore whether the dioxa-azaspiro scaffold can be functionalized to effectively target these enzymes.
ATP Synthase: Research into related triazaspiro[4.5]decane derivatives has revealed a novel mechanism of action involving the modulation of ATP synthase. These compounds have been shown to inhibit the mitochondrial permeability transition pore (mPTP), a critical event in some forms of cell death. nih.govnih.gov The mechanism of action is believed to involve the binding of these spirocyclic molecules to the c-subunit of the F1/FO-ATP synthase complex. nih.govunife.it This interaction prevents the conformational changes in ATP synthase that lead to the opening of the mPTP. nih.gov Notably, some 1,3,8-triazaspiro[4.5]decane derivatives have been shown to inhibit the mPTP through a mechanism that is independent of the Glu119 residue in the c-subunit, which is a key interaction site for the known ATP synthase inhibitor oligomycin A. nih.govnih.gov This suggests a distinct binding mode for these spirocyclic compounds.
Cellular Pathway Modulation at a Mechanistic Level
The interaction of this compound derivatives and their analogs with specific molecular targets can lead to the modulation of various cellular signaling pathways.
For instance, the agonistic activity of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives at the δ opioid receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. nih.gov This modulation of the cAMP pathway is a hallmark of Gi/o-coupled receptor activation and can influence a wide range of cellular processes, including gene expression and cell excitability. Furthermore, the observed bias towards G-protein signaling over β-arrestin recruitment for some of these compounds suggests a more nuanced modulation of downstream signaling pathways, potentially avoiding receptor desensitization and internalization that can limit the therapeutic efficacy of other agonists. nih.gov
The inhibition of the mitochondrial permeability transition pore by triazaspiro[4.5]decane derivatives that target ATP synthase directly impacts cellular pathways leading to apoptosis and necrosis. wikipedia.orgnih.govahajournals.orgnih.gov By preventing the opening of the mPTP, these compounds can preserve mitochondrial integrity, maintain the mitochondrial membrane potential, and prevent the release of pro-apoptotic factors like cytochrome c into the cytoplasm. wikipedia.org This ultimately interferes with the intrinsic pathway of apoptosis. Studies on spiro-bisheterocycles have also shown the ability to induce apoptosis in cancer cell lines through both p53-dependent and -independent pathways, highlighting the potential for spirocyclic compounds to modulate fundamental cellular processes. nih.gov
Biochemical Assay Development Utilizing Spirocyclic Ligands
The high affinity and selectivity of certain spirocyclic ligands make them valuable tools for the development of novel biochemical assays. For example, radiolabeled derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as potential radioligands for imaging σ1 receptors using positron emission tomography (PET). nih.gov The development of such specific radioligands is crucial for in vitro and in vivo studies of receptor distribution, density, and occupancy.
The development of fluorescently or radioactively labeled this compound derivatives could enable the establishment of high-throughput screening assays to identify new ligands for their target receptors. These assays could include competitive binding assays, where the labeled spirocyclic ligand competes with test compounds for binding to the receptor, or direct binding assays to characterize the binding kinetics of the labeled ligand itself. The rigidity of the spirocyclic scaffold can also be advantageous in the design of probes for biophysical techniques such as surface plasmon resonance (SPR) or fluorescence polarization, which are used to study ligand-receptor interactions in real-time. mdpi.comlabome.com
Structure-Mechanism Relationships in Dioxa-Azaspiro Systems
The relationship between the chemical structure of this compound derivatives and their biological mechanism of action is a key area of investigation. The spirocyclic core provides a rigid framework that restricts the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a specific biological target. mdpi.com
In the case of the triazaspiro[4.5]decane derivatives that inhibit ATP synthase, the specific substitution pattern on the spirocyclic scaffold influences the potency and efficacy of mPTP inhibition. Modeling studies have suggested a binding site for these molecules at the interface between the c-ring and subunit a of ATP synthase. documentsdelivered.com The nature of the substituents on the triaza-spiro scaffold likely dictates the specific interactions with amino acid residues within this binding pocket, thereby determining the inhibitory activity. The observation that these compounds can inhibit the mPTP without interacting with the critical Glu119 residue, unlike oligomycin A, underscores the subtle but significant role of the spirocyclic scaffold in defining the mechanism of action. nih.govnih.gov
Further exploration of the structure-mechanism relationships through systematic medicinal chemistry efforts, including the synthesis of a broader range of derivatives and computational modeling, will be crucial for the rational design of more potent and selective modulators of these and other biological targets.
Future Research Directions and Advanced Methodological Developments
Development of Next-Generation Synthetic Strategies for Spirocyclic Systems
The synthesis of complex spirocyclic systems like 1,3-Dioxa-8-azaspiro[4.5]decan-2-one presents considerable challenges, often necessitating innovative synthetic approaches to achieve efficiency and stereocontrol. researchgate.net Future research in this area is poised to move beyond traditional methods towards more sophisticated and versatile strategies.
Next-generation synthetic strategies will likely focus on the development of novel catalytic systems that enable the direct and asymmetric construction of the spirocyclic core. For instance, transition-metal-catalyzed cycloaddition reactions could offer a powerful tool for the convergent synthesis of such scaffolds. researchgate.net The exploration of gold(I)-catalyzed cascade cyclizations of appropriately functionalized precursors, for example, has shown promise in the stereoselective synthesis of spirocyclic indolin-3-ones and could be adapted for the synthesis of related spiro-piperidine systems. acs.org
Furthermore, diversity-oriented synthesis (DOS) is a key approach for generating libraries of spirocyclic compounds for biological screening. researchgate.net Future strategies will likely involve the development of modular synthetic platforms that allow for the rapid and efficient diversification of the this compound scaffold at multiple positions. nih.govacs.org This could be achieved through the use of advanced building blocks with orthogonal protecting groups, enabling sequential and site-selective modifications. nih.gov A review of synthetic routes to approved drugs containing a spirocycle highlights the importance of developing robust and scalable syntheses for key spirocyclic intermediates. nih.gov
Table 1: Promising Synthetic Methodologies for Spirocyclic Scaffolds
| Methodology | Description | Potential Advantages for this compound |
| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemistry of the spirocenter. | Access to enantiomerically pure forms of the compound, crucial for pharmacological studies. |
| Cascade Reactions | A series of intramolecular reactions that form multiple rings in a single step. | Increased synthetic efficiency and atom economy. acs.org |
| Diversity-Oriented Synthesis (DOS) | Strategies to rapidly generate a wide range of structurally diverse molecules from a common scaffold. | Creation of compound libraries for high-throughput screening to identify new biological activities. researchgate.net |
| Flow Chemistry | Performing reactions in a continuous-flow reactor. | Improved reaction control, safety, and scalability of the synthesis. |
| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | More direct and efficient routes for derivatization of the spirocyclic core. |
Advanced Computational Approaches for Predictive Modeling of Interactions
Computational chemistry is an indispensable tool in modern drug discovery, offering powerful predictive capabilities for understanding molecular properties and interactions. spirochem.com For a molecule like this compound, advanced computational approaches can provide profound insights into its conformational preferences, physicochemical properties, and potential biological targets.
Future research will likely employ a combination of quantum mechanics (QM) and molecular mechanics (MM) methods to accurately model the three-dimensional structure and dynamic behavior of this spirocycle. These models can predict key properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. sigmaaldrich.com The inherent rigidity of the spirocyclic framework makes it an excellent candidate for structure-based drug design (SBDD), where computational docking and molecular dynamics simulations can be used to predict its binding affinity and mode of interaction with protein targets. tandfonline.comnih.gov
Moreover, the development of sophisticated machine learning and artificial intelligence (AI) algorithms will enable the rapid screening of virtual libraries of this compound derivatives against a vast array of biological targets. nih.gov These predictive models can help to prioritize the synthesis of compounds with the highest probability of desired biological activity, thereby accelerating the drug discovery process.
Table 2: Computational Tools for Spirocycle-Based Drug Discovery
| Computational Method | Application | Relevance to this compound |
| Quantum Mechanics (QM) | Calculation of electronic structure and reactivity. | Accurate prediction of molecular properties and reaction mechanisms. |
| Molecular Dynamics (MD) Simulations | Simulation of the movement of atoms and molecules over time. | Understanding conformational flexibility and binding dynamics with biological targets. nih.gov |
| Virtual High-Throughput Screening (vHTS) | In silico screening of large compound libraries against a target. | Rapid identification of potential biological targets and hit compounds. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Guiding the design of more potent and selective analogs. nih.gov |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early assessment of the druglike properties of derivatives. |
Novel Applications in Chemical Biology Research Tools
The unique structural features of spirocyclic scaffolds make them valuable tools in chemical biology for probing and modulating biological processes. tandfonline.comresearchgate.net this compound, with its defined three-dimensional shape and potential for functionalization, can be envisioned as a core structure for the development of novel chemical probes.
Future research could focus on the design and synthesis of derivatives of this compound that are appended with reporter groups, such as fluorescent dyes or biotin (B1667282) tags. These probes could be used to visualize and track the localization and interactions of specific proteins within living cells. The rigid nature of the spirocyclic core can help to precisely orient the reporter group and minimize off-target interactions. nih.gov
Furthermore, the development of photo-cross-linkable derivatives of this spirocycle could enable the identification of its direct binding partners in a complex biological milieu. This approach, known as affinity-based protein profiling (ABPP), is a powerful tool for target deconvolution and understanding the mechanism of action of bioactive compounds. The synthesis of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors showcases the potential of spiro-piperidine scaffolds in developing potent and selective chemical probes for important enzyme families. nih.gov
Integration of High-Throughput Synthesis and Screening Methodologies
The integration of high-throughput synthesis (HTS) and high-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid identification of new lead compounds. spirochem.comdrugtargetreview.com For this compound, the development of efficient parallel synthesis strategies is crucial for generating large and diverse libraries of derivatives for biological evaluation. nih.govspirochem.com
Future efforts in this area will likely focus on adapting multicomponent reactions and flow chemistry techniques for the automated synthesis of these spirocyclic compounds in a plate-based format. beilstein-journals.org These technologies allow for the rapid exploration of a wide range of substituents around the spirocyclic core, leading to a comprehensive structure-activity relationship (SAR) analysis.
The resulting compound libraries can then be subjected to high-throughput screening against a variety of biological targets, including enzymes, receptors, and ion channels. The data generated from these screens, combined with the computational models discussed earlier, will provide a powerful platform for the discovery of novel therapeutic agents based on the this compound scaffold. The development of synthetic routes to approved drugs containing a spirocycle underscores the importance of efficient synthesis for successful drug development programs. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
